Cas no 2228150-49-8 (tert-butyl N-3-amino-2-(2-chloro-5-nitrophenyl)propylcarbamate)

Tert-butyl N-3-amino-2-(2-chloro-5-nitrophenyl)propylcarbamate is a specialized intermediate in organic synthesis, particularly valuable in pharmaceutical and agrochemical research. Its structure features a tert-butyl carbamate protecting group, which enhances stability during synthetic processes while allowing selective deprotection under mild conditions. The presence of both amino and nitro functional groups enables versatile reactivity, facilitating further derivatization. The chloro substituent offers additional sites for cross-coupling reactions, broadening its utility in constructing complex molecules. This compound is particularly useful in peptide synthesis and as a precursor for bioactive molecules, owing to its well-defined reactivity and compatibility with standard synthetic protocols. Its high purity and consistent performance make it a reliable choice for advanced chemical applications.
tert-butyl N-3-amino-2-(2-chloro-5-nitrophenyl)propylcarbamate structure
2228150-49-8 structure
Product Name:tert-butyl N-3-amino-2-(2-chloro-5-nitrophenyl)propylcarbamate
CAS No:2228150-49-8
MF:C14H20ClN3O4
MW:329.779302597046
CID:6593045
PubChem ID:165656747
Update Time:2025-05-20

tert-butyl N-3-amino-2-(2-chloro-5-nitrophenyl)propylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-3-amino-2-(2-chloro-5-nitrophenyl)propylcarbamate
    • EN300-1875808
    • tert-butyl N-[3-amino-2-(2-chloro-5-nitrophenyl)propyl]carbamate
    • 2228150-49-8
    • Inchi: 1S/C14H20ClN3O4/c1-14(2,3)22-13(19)17-8-9(7-16)11-6-10(18(20)21)4-5-12(11)15/h4-6,9H,7-8,16H2,1-3H3,(H,17,19)
    • InChI Key: GPAYECCWRZRWDM-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=C1C(CN)CNC(=O)OC(C)(C)C)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 329.1142338g/mol
  • Monoisotopic Mass: 329.1142338g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 395
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 110Ų

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Additional information on tert-butyl N-3-amino-2-(2-chloro-5-nitrophenyl)propylcarbamate

Introduction to tert-butyl N-3-amino-2-(2-chloro-5-nitrophenyl)propylcarbamate (CAS No. 2228150-49-8)

tert-butyl N-3-amino-2-(2-chloro-5-nitrophenyl)propylcarbamate (CAS No. 2228150-49-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of novel therapeutic agents. The presence of a tert-butyl group, an amino functionality, and a chloronitrophenyl moiety endows this compound with a diverse range of chemical and biological properties.

The molecular structure of tert-butyl N-3-amino-2-(2-chloro-5-nitrophenyl)propylcarbamate is composed of a tert-butyl carbamate group attached to an amino-substituted propyl chain, which is further functionalized with a 2-chloro-5-nitrophenyl group. This intricate arrangement of functional groups imparts specific reactivity and stability characteristics to the molecule, making it an attractive candidate for synthetic transformations and biological evaluations.

In recent years, the study of tert-butyl N-3-amino-2-(2-chloro-5-nitrophenyl)propylcarbamate has been driven by its potential as a lead compound in drug discovery. Researchers have explored its interactions with various biological targets, including enzymes, receptors, and signaling pathways. One notable area of interest is its activity against certain types of cancer cells. Studies have shown that this compound can selectively inhibit the proliferation of cancer cells while exhibiting minimal toxicity towards normal cells, suggesting its potential as an anticancer agent.

Beyond its anticancer properties, tert-butyl N-3-amino-2-(2-chloro-5-nitrophenyl)propylcarbamate has also been investigated for its antimicrobial activity. The presence of the chloronitrophenyl group confers strong antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents. Preliminary studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, as well as several fungal species.

The synthesis of tert-butyl N-3-amino-2-(2-chloro-5-nitrophenyl)propylcarbamate involves several well-defined steps, including the preparation of the amino-substituted propyl chain and its subsequent functionalization with the tert-butyl carbamate and chloronitrophenyl groups. Various synthetic routes have been reported in the literature, each offering different advantages in terms of yield, purity, and scalability. One common approach involves the reaction of 3-amino-1-(2-chloro-5-nitrophenyl)propanol with tert-butyl chloroformate under controlled conditions.

The physical and chemical properties of tert-butyl N-3-amino-2-(2-chloro-5-nitrophenyl)propylcarbamate have been extensively characterized. It is typically obtained as a white crystalline solid with a melting point ranging from 100 to 105°C. The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various biological assays. Additionally, it shows moderate stability under standard laboratory conditions but may require protection from light and moisture to maintain its integrity over extended periods.

In terms of safety and handling, tert-butyl N-3-amino-2-(2-chloro-5-nitrophenyl)propylcarbamate should be managed with care due to its potential reactivity and biological activity. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, goggles, and lab coats. It is also advisable to store the compound in a cool, dry place away from incompatible materials.

The future research directions for tert-butyl N-3-amino-2-(2-chloro-5-nitrophenyl)propylcarbamate are promising. Ongoing studies aim to further elucidate its mechanism of action at the molecular level and optimize its pharmacological properties for specific therapeutic applications. Additionally, efforts are being made to develop more efficient synthetic methods that can produce this compound on a larger scale while maintaining high purity standards.

In conclusion, tert-butyl N-3-amino-2-(2-chloro-5-nitrophenyl)propylcarbamate (CAS No. 2228150-49-8) represents a valuable molecule with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an intriguing subject for further investigation and development as a novel therapeutic agent.

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